N-(4-chlorophenyl)-2-(quinolin-2-ylthio)acetamide
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Description
“N-(4-chlorophenyl)-2-(quinolin-2-ylthio)acetamide” is a compound that contains a quinoline moiety, a chlorophenyl group, and an acetamide group . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
While the specific synthesis route for “N-(4-chlorophenyl)-2-(quinolin-2-ylthio)acetamide” is not available, quinoline derivatives can be synthesized by various methods . One common approach used in drug discovery is the chemical modification of quinoline, resulting in improved therapeutic effects .Molecular Structure Analysis
The molecular structure of “N-(4-chlorophenyl)-2-(quinolin-2-ylthio)acetamide” would consist of a quinoline ring system, a chlorophenyl group, and an acetamide group . The biological activity of similar compounds can vary with the position of substituents bound to the phenyl ring .Scientific Research Applications
Antiviral and Antiapoptotic Effects A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro and was effective in treating Japanese encephalitis, showing a notable decrease in viral load and an increase in survival rates in infected mice. This compound's potential extends to other viral infections, suggesting a broad spectrum of possible applications in antiviral therapy (Ghosh et al., 2008).
Fluorescent Properties and Lanthanide Complexes The synthesis of aryl amide ligands, including N-(4-chlorophenyl)-2-(quinolin-8-yloxy)acetamide, led to the preparation of lanthanide(III) complexes. These complexes exhibit significant fluorescent properties, suggesting applications in materials science, particularly in the development of new fluorescent markers and probes. The study provided insights into the quantum yields and fluorescence intensity of these complexes, highlighting their potential in optical applications (Wu et al., 2008).
Antimicrobial and Antitubercular Activities 2-(Quinolin-4-yloxy)acetamides, a class of compounds closely related to the N-(4-chlorophenyl)-2-(quinolin-2-ylthio)acetamide, have shown potent in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds have been effective against drug-susceptible and drug-resistant strains, indicating their potential as novel antitubercular agents. Their activity extends to intracellular applications against bacilli in infected macrophages, offering a promising avenue for tuberculosis treatment research (Pissinate et al., 2016).
Synthesis and Evaluation of Antihistamine Agents The synthesis of novel quinazolin-4(3H)-one derivatives demonstrated potential as antihistamine agents. These compounds, including the closely related 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one, were tested for their in vivo H1-antihistaminic activity. The results indicated significant protection against histamine-induced bronchospasm, suggesting their utility in developing new antihistamine drugs (Alagarsamy et al., 2014).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-quinolin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-8-14(9-7-13)19-16(21)11-22-17-10-5-12-3-1-2-4-15(12)20-17/h1-10H,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRVKTQMILECJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-quinolin-2-ylsulfanylacetamide |
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